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Compound of Interest

Compound Name:
N-(1,3-benzodioxol-5-

ylmethyl)propan-2-amine

CAS No.: 68291-92-9

Cat. No.: B1267102

Get Quote

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, or 3,4-Methylenedioxy-N-

isopropylamphetamine (MDIP), represents a structural analog within the vast class of

phenethylamine compounds. While its parent compounds, MDMA and MDA, have been the

subject of extensive research, MDIP itself remains largely uncharacterized in peer-reviewed

literature. This guide, therefore, adopts a predictive and methodological framework. It

synthesizes established principles of monoaminergic pharmacology and structure-activity

relationships (SAR) to construct a hypothesized mechanism of action for MDIP. More

importantly, it provides the detailed experimental protocols required to rigorously test this

hypothesis, empowering researchers to elucidate the neurochemical profile of this and other

novel psychoactive molecules.

Our approach is grounded in the understanding that the addition of an N-isopropyl group in

place of MDMA's N-methyl group is a critical molecular change. This substitution is predicted to

alter the compound's affinity and efficacy at key neural targets, primarily the monoamine

transporters. This document serves as both a theoretical framework and a practical manual for

investigation.
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Part 1: Hypothesized Pharmacodynamics - A
Tripartite Interaction Model
The mechanism of action for amphetamine-class compounds is not one of simple receptor

agonism but a complex, multi-step process involving the subversion of the neuron's natural

neurotransmitter trafficking machinery. We hypothesize that MDIP's action is centered on a

tripartite interaction with the presynaptic monoamine transporters, the vesicular storage

system, and postsynaptic receptors.

Primary Target: The Monoamine Transporters (SERT,
DAT, NET)
The principal targets for MDIP are presumed to be the transporters responsible for the reuptake

of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Unlike simple reuptake

inhibitors (like cocaine or SSRIs), MDIP is hypothesized to act as a substrate, meaning the

transporter binds to it and translocates it into the presynaptic terminal. This initiates a cascade

of events:

Competitive Inhibition: MDIP competes with endogenous monoamines (serotonin, dopamine,

norepinephrine) for binding to their respective transporters, thus blocking their reuptake from

the synaptic cleft.

Transporter-Mediated Efflux: Upon being transported intracellularly, MDIP induces a

conformational change in the transporter, causing it to reverse its direction of flow. This

process, known as efflux, actively pumps monoamines out of the neuron and into the

synapse, independent of normal, vesicle-mediated release. This is the primary mechanism

for the massive increase in synaptic monoamine levels.

Structure-Activity Relationship Insight: The N-isopropyl group is bulkier than the N-methyl

group of MDMA. In amphetamine analogs, increasing the size of the N-alkyl substituent often

decreases potency at SERT while having a lesser impact on DAT and NET. Therefore, it is

plausible that MDIP will exhibit a reduced potency for inducing serotonin release compared to

MDMA, potentially shifting its profile to be more dopaminergic/noradrenergic.
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Secondary Target: Vesicular Monoamine Transporter 2
(VMAT2)
Once inside the presynaptic neuron, MDIP is expected to interact with VMAT2, the protein that

pumps cytosolic monoamines into synaptic vesicles for storage. As a weak base, MDIP can

disrupt the proton gradient necessary for VMAT2 function, effectively collapsing the storage

mechanism. This has two critical consequences:

It prevents the sequestration of newly synthesized monoamines.

It causes stored monoamines to leak from the vesicles into the cytoplasm.

This elevation of cytosolic monoamine concentration creates a larger pool of neurotransmitters

available for the reversed transport (efflux) mediated by SERT, DAT, and NET.

Tertiary Action: Direct Receptor Interactions
Many MDMA-like compounds exhibit direct, albeit typically weaker, agonist activity at certain

postsynaptic receptors. It is reasonable to hypothesize that MDIP may also bind to and activate

serotonin receptors, particularly the 5-HT₂A and 5-HT₂B subtypes. This direct agonism could

contribute to the compound's overall pharmacological and behavioral effects, potentially

influencing psychedelic-like or cardiovascular outcomes.

Visualizing the Hypothesized Mechanism
The following diagram illustrates the proposed sequence of events at a monoaminergic

synapse following the introduction of MDIP.
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Caption: Hypothesized mechanism of MDIP at the monoaminergic synapse.

Part 2: Experimental Validation Protocols
The following protocols provide a systematic framework for characterizing the

pharmacodynamic profile of MDIP.

In Vitro Characterization: Transporter and Receptor
Affinity
Objective: To determine the binding affinity (Ki) of MDIP at human monoamine transporters

(hSERT, hDAT, hNET) and key serotonin receptors.
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Methodology: Radioligand Binding Assays

Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human

transporter or receptor of interest. Culture cells to high density, harvest, and homogenize in a

suitable buffer (e.g., Tris-HCl) to create cell membrane preparations. Quantify total protein

content via a Bradford or BCA assay.

Competitive Binding Reaction:

In a 96-well plate, combine a fixed concentration of a specific radioligand (e.g.,

[³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET) with the cell

membrane preparation.

Add increasing concentrations of the unlabeled competitor drug (MDIP), typically spanning

a 10⁻¹¹ M to 10⁻⁵ M range.

For non-specific binding determination, a parallel set of wells should contain a high

concentration of a known, potent ligand (e.g., citalopram for SERT).

Incubation & Termination: Incubate the plates at a specified temperature (e.g., room

temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Terminate

the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates

the bound radioligand from the unbound.

Quantification: Wash the filters to remove non-specific binding. Place filters in scintillation

vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid

scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of MDIP.

Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-

response curve and calculate the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki)

using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Neurotransmitter Efflux
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Objective: To measure the potency (EC₅₀) and efficacy (Emax) of MDIP in inducing monoamine

release from presynaptic nerve terminals.

Methodology: Synaptosome Release Assay

Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals)

from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for

serotonin). This is achieved through differential centrifugation of brain homogenates.

Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled

monoamine (e.g., [³H]5-HT or [³H]DA). The monoamines will be taken up into the

synaptosomes via their respective transporters.

Initiation of Release: After a wash step to remove extracellular radiolabel, superfuse the

synaptosomes with a buffer. After establishing a stable baseline of spontaneous efflux,

switch to a buffer containing a specific concentration of MDIP.

Fraction Collection & Analysis: Collect the superfusate in timed fractions. At the end of the

experiment, lyse the synaptosomes to release the remaining intracellular radiolabel. Quantify

the radioactivity in each fraction and the lysate using a scintillation counter.

Data Analysis: Express the release in each fraction as a percentage of the total radioactivity

present at the beginning of that fraction. Construct dose-response curves by plotting the

peak release effect against MDIP concentration to determine the EC₅₀ and Emax values.

Compare these values to those of a known releaser like MDMA or d-amphetamine.

Visualizing the Experimental Workflow
The diagram below outlines the sequential logic of the in vitro characterization process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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